Methyl 2-chloro-4-cyano-5-fluorobenzoate
Description
Methyl 2-chloro-4-cyano-5-fluorobenzoate is a halogenated aromatic ester featuring a chlorine atom at the 2-position, a cyano group at the 4-position, and a fluorine atom at the 5-position on the benzoate ring. Its molecular formula is C₉H₅ClFNO₂, with an approximate molecular weight of 215.6 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, CN, F), which influence its electronic properties, reactivity, and applications in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H5ClFNO2 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
methyl 2-chloro-4-cyano-5-fluorobenzoate |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3 |
InChI Key |
RSPMBEOIJZIVPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)F)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, highlighting substituent positions, molecular properties, and applications:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound strongly withdraws electrons, making the aromatic ring less reactive toward electrophilic substitution but more susceptible to nucleophilic aromatic substitution (NAS) compared to analogs with bromo or methoxy groups . Chlorosulfonyl (ClSO₂) in ’s compound enhances reactivity in sulfonation and sulfonamide formation, unlike the cyano group .
- Halogen Effects:
Preparation Methods
Reaction Mechanism and Steps
The synthesis begins with 2-amino-4-chloro-5-fluorobenzoic acid methyl ester as the starting material. The amino group at position 2 is replaced via a diazotization-iodination sequence:
-
Diazotization : Treatment with sodium nitrite (NaNO₂) in sulfuric acid at 0–5°C generates a diazonium salt.
-
Iodination : Addition of potassium iodide (KI) replaces the diazonium group with iodine, yielding 2-chloro-4-iodo-5-fluorobenzoic acid methyl ester .
Subsequent cyanation replaces iodine with a cyano group:
3. Nucleophilic substitution : Reacting the iodo intermediate with cuprous cyanide (CuCN) in N-methylpyrrolidone (NMP) at 60–120°C under nitrogen affords the target compound.
Key Conditions and Yields
This method achieves a total yield of 79–82% , with purity >95% after column chromatography.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Stoichiometric Ratios
-
Excess cyanide (1.5 eq. CuCN) ensures complete substitution of iodine.
-
Molar ratios for diazotization (1:1.2:2 for substrate:NaNO₂:KI) prevent intermediate accumulation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry for diazotization improves safety and scalability:
Q & A
Basic Research Questions
Q. What are the key functional groups in methyl 2-chloro-4-cyano-5-fluorobenzoate, and how do they influence its reactivity?
- Answer : The compound contains a methyl ester (-COOCH₃), chloro (-Cl), cyano (-CN), and fluoro (-F) substituents on a benzoate core. The electron-withdrawing nature of -Cl, -F, and -CN groups deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example, -CN is a strong meta-director, while -Cl and -F are ortho/para-directors. Steric hindrance at the 2- and 5-positions may further influence reactivity. Experimental validation using spectroscopic methods (e.g., NMR for regiochemical analysis) is critical .
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
- Answer :
- Step 1 : Start with a benzoic acid derivative (e.g., 2-chloro-4-cyano-5-fluorobenzoic acid) and use H₂SO₄/MeOH for esterification, as demonstrated in analogous syntheses .
- Step 2 : Monitor competing reactions (e.g., nucleophilic substitution at -Cl or -F sites) by adjusting reaction temperature (<60°C) and using inert atmospheres.
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound for drug-discovery applications?
- Answer :
- Strategy 1 : Exploit the directing effects of substituents. For instance, introduce a nitro group (-NO₂) at the para position to -CN using nitration (HNO₃/H₂SO₄), leveraging -CN’s meta-directing influence.
- Strategy 2 : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) at the chloro-substituted position, which is sterically accessible.
- Validation : Analyze regioselectivity via X-ray crystallography or NOESY NMR .
Q. How can researchers resolve contradictory data in substitution reactions involving this compound?
- Answer :
- Case Study : Discrepancies in sulfonation vs. chlorosulfonation outcomes (e.g., vs. 6).
- Resolution :
- Conduct kinetic studies to identify rate-determining steps under varying conditions (solvent polarity, temperature).
- Use DFT calculations to model transition states and predict dominant pathways.
- Compare experimental yields and characterize products via LC-MS/MS .
Q. What methodologies are suitable for studying the biological activity of this compound derivatives?
- Answer :
- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains.
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET).
- SAR studies : Modify substituents (e.g., replace -CN with -CF₃) and correlate structural changes with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
